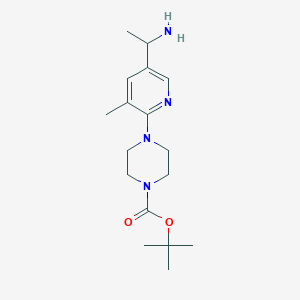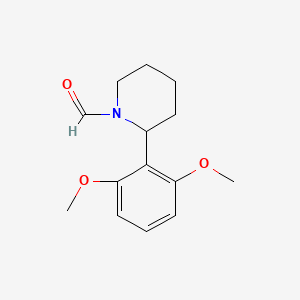
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of substituted malonic esters with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production. The choice of solvents, catalysts, and purification techniques would be crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group or the phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.
Reduction: Reduction can lead to partially or fully hydrogenated pyrimidine rings.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The methylthio group and the aromatic rings can participate in hydrophobic interactions, hydrogen bonding, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-2-methylthio-4-cyanomethoxypyrimidine
- 3-(Arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine
Uniqueness
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl groups and the methylthio group provides a versatile scaffold for further functionalization and exploration in various research fields.
Propriétés
Formule moléculaire |
C17H14N2OS |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-3,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-17-18-12-15(13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
ATCAZNLYRPJFNA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)








![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
